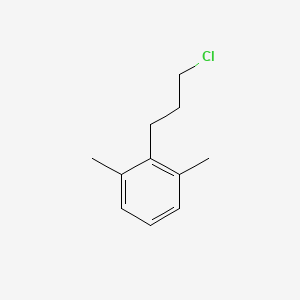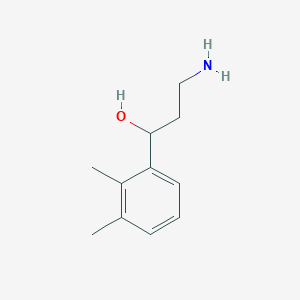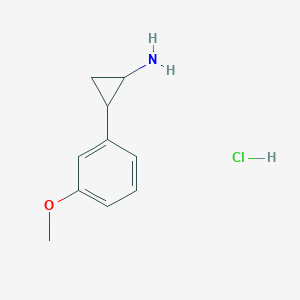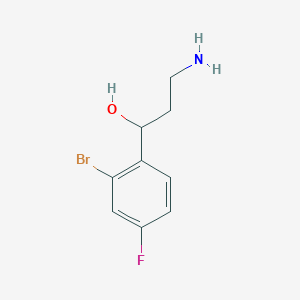
2-(3-Chloropropyl)-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-1,3-dimethylbenzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
C6H4(CH3)2+ClCH2CH2CH2ClAlCl3C6H3(CH3)2CH2CH2CH2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: NaOH, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Major Products
Substitution: Formation of propyl-substituted benzene derivatives.
Oxidation: Formation of 1,3-dimethylbenzoic acid.
Reduction: Formation of 2-propyl-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(3-Chloropropyl)-1,3-dimethylbenzene serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of various aromatic compounds and polymers.
Biology
The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may act as precursors for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the manufacture of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-Chloropropyl)-1,3-dimethylbenzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloropropylbenzene
- 1,3-Dimethylbenzene (m-xylene)
- 2-(3-Chloropropyl)-1,4-dimethylbenzene
Uniqueness
2-(3-Chloropropyl)-1,3-dimethylbenzene is unique due to the specific positioning of the chloropropyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate for the synthesis of various complex molecules and materials. Further research into its properties and applications may lead to the development of new technologies and therapeutic agents.
Propiedades
Fórmula molecular |
C11H15Cl |
|---|---|
Peso molecular |
182.69 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
Clave InChI |
JJEDLAXRBOYKNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13161259.png)
![2-[4-(2-Aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13161273.png)












